

# Z-D-Tyr(Bzl)-OH CAS number and safety information

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## Compound of Interest

Compound Name: Z-D-Tyr(Bzl)-OH

Cat. No.: B554474

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## An In-depth Technical Guide to Z-D-Tyr(Bzl)-OH

This guide provides comprehensive technical information on N- $\alpha$ -Benzylloxycarbonyl-O-benzyl-D-tyrosine (**Z-D-Tyr(Bzl)-OH**), a protected amino acid derivative crucial for peptide synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed data on its properties, safety, and applications.

## Core Chemical and Physical Properties

**Z-D-Tyr(Bzl)-OH** is a derivative of the amino acid D-tyrosine. The  $\alpha$ -amino group is protected by a benzylloxycarbonyl (Z) group, and the phenolic hydroxyl group of the side chain is protected by a benzyl (Bzl) group. This dual-protection scheme is fundamental for its use in stepwise peptide synthesis, preventing unwanted side reactions.

Table 1: Physicochemical and Structural Data for **Z-D-Tyr(Bzl)-OH**

Property	Value	Reference(s)
CAS Number	92455-53-3	<a href="#">[1]</a>
Molecular Formula	C <sub>24</sub> H <sub>23</sub> NO <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	405.44 g/mol	<a href="#">[1]</a>
Appearance	White Powder	<a href="#">[2]</a>
Melting Point	113-119 °C	<a href="#">[1]</a>
Boiling Point	624.4 ± 55.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.249 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	2.98 ± 0.10 (Predicted)	<a href="#">[1]</a>
Storage Temperature	2-8 °C, Sealed in dry conditions	<a href="#">[1]</a>

## Safety and Handling Information

Detailed toxicology data for **Z-D-Tyr(Bzl)-OH** is not readily available. The information provided is based on safety data sheets for the closely related L-isomer, Z-L-Tyr(Bzl)-OH, and general best practices for handling laboratory chemicals. Exercise caution and adhere to standard laboratory safety procedures.

Table 2: Summary of Safety Information

Hazard Category	Information	Reference(s)
GHS Classification	Not classified as a hazardous substance or mixture. No pictograms, signal word, or specific hazard statements are available.	[3][4]
Potential Hazards	May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the respiratory tract, skin, and eyes.[3]	[3]
First Aid Measures	Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3] Skin Contact: Wash off with soap and plenty of water.[3] Eye Contact: Flush eyes with water as a precaution.[3] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]	[3]
Fire Fighting	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Hazardous decomposition products include carbon and nitrogen oxides.[3]	[3]
Spills and Leaks	Use appropriate tools to put the spilled solid in a convenient waste disposal container. Avoid generating dust.[3]	[3]

**Personal Protective Equipment (PPE):**

- Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne levels.[3]
- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Handle with impervious gloves. Wear a lab coat and other protective clothing.
- Respiratory Protection: Use a dust respirator. A self-contained breathing apparatus should be used to avoid inhalation if necessary.[3]

#### Storage and Handling:

- Keep container tightly closed and store in a dry, cool, and well-ventilated place.[4]
- Recommended storage temperature is between 2-8°C.[1]
- Keep away from heat, sources of ignition, and strong oxidizing agents.[3]
- Avoid formation of dust and aerosols.[4]

## Application in Peptide Synthesis

**Z-D-Tyr(Bzl)-OH** is a key building block in solution-phase and solid-phase peptide synthesis (SPPS), particularly using the Z/Bzl protection strategy. The Z group is a temporary protecting group for the  $\alpha$ -amino terminus, while the benzyl group provides semi-permanent protection for the tyrosine side chain.

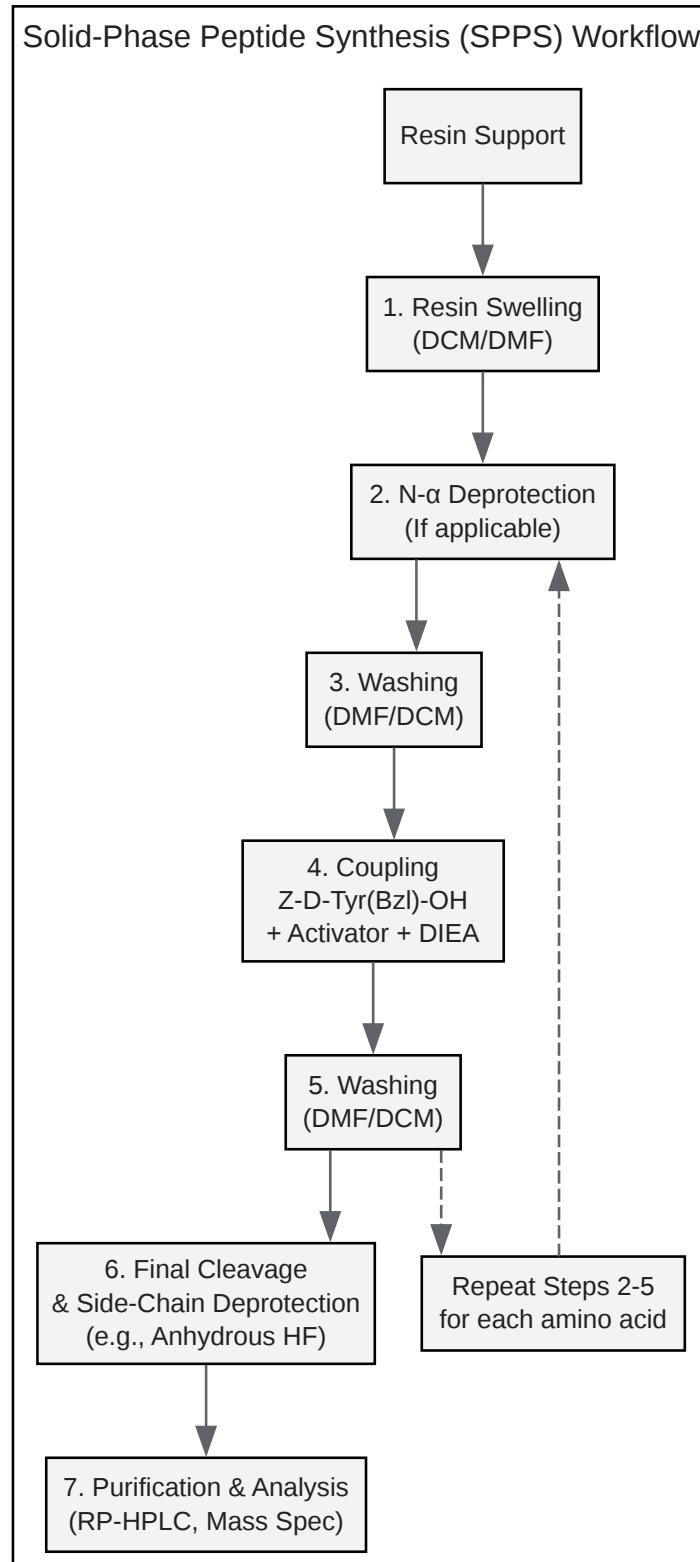
This protocol outlines a general cycle for coupling **Z-D-Tyr(Bzl)-OH** onto a resin-bound peptide chain.

- Resin Preparation:
  - Swell the resin (e.g., Merrifield or Wang resin with the N-terminus deprotected peptide) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
  - Wash the resin multiple times with the synthesis solvent.

- Amino Acid Activation:
  - In a separate vessel, dissolve **Z-D-Tyr(Bzl)-OH** (2-4 equivalents relative to resin substitution) and an activating agent such as HOBt/HBTU (2-4 equivalents) in DMF.
  - Add a base, typically Diisopropylethylamine (DIEA) (4-8 equivalents), to the solution.
  - Allow the mixture to pre-activate for 5-10 minutes.
- Coupling Reaction:
  - Add the activated amino acid solution to the swollen resin.
  - Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.
- Washing:
  - After the coupling is complete, drain the reaction vessel.
  - Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Deprotection of the Z-Group (for subsequent coupling):
  - The Z-group is stable to the mild acids used for Boc-group removal (like TFA) and the mild bases for Fmoc-group removal (like piperidine).
  - Cleavage of the Z-group is typically achieved by catalytic hydrogenation (e.g., H<sub>2</sub> gas with a Palladium catalyst) or with strong acids like HBr in acetic acid. This step is usually performed in solution-phase synthesis or at the end of SPPS.
- Final Cleavage and Deprotection:
  - At the completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on tyrosine) are removed

simultaneously.

- For the Z/Bzl strategy, this is often accomplished using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, thioanisole) must be added to prevent side reactions.



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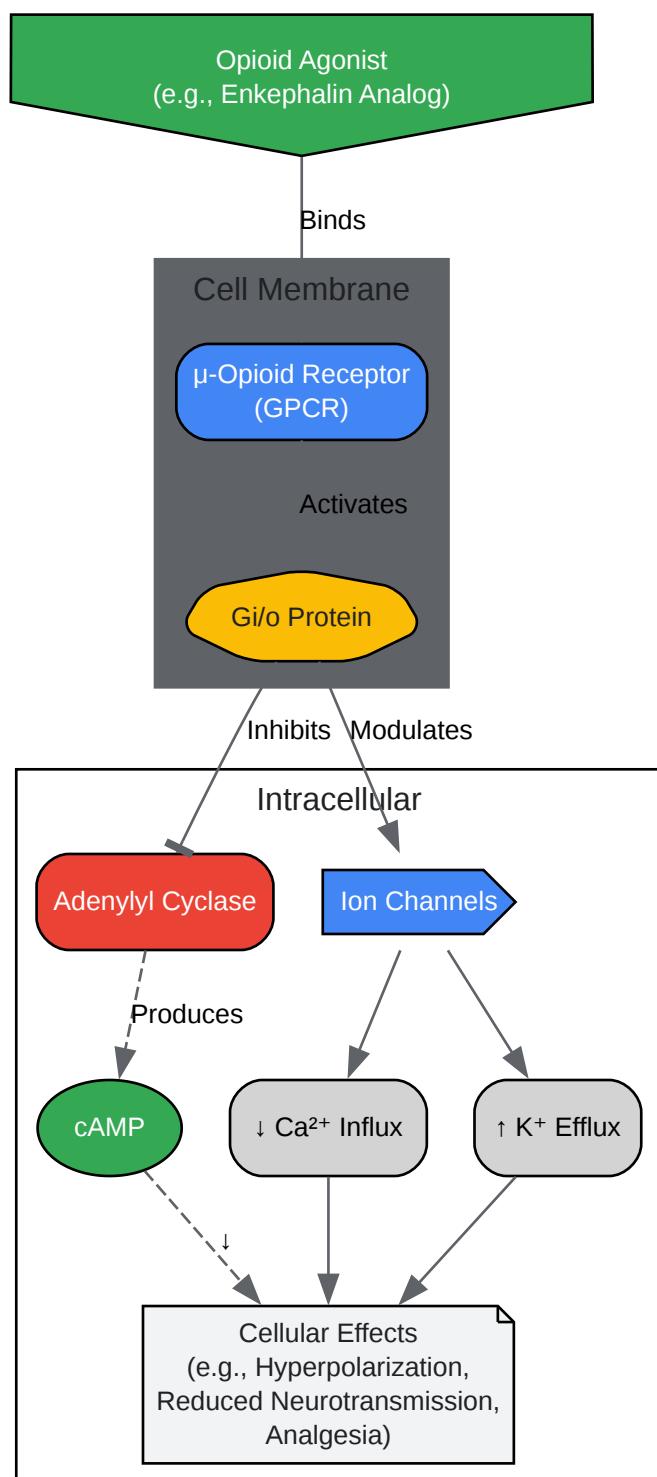
Workflow for Solid-Phase Peptide Synthesis (SPPS).

## Role in Drug Development & Signaling Pathways

Protected D-amino acids like **Z-D-Tyr(Bzl)-OH** are critical in drug discovery for synthesizing peptide-based therapeutics with enhanced stability. Peptides containing D-amino acids are more resistant to enzymatic degradation by proteases in the body, leading to a longer biological half-life.

A key application is in the synthesis of analogs of neuropeptides, such as enkephalins, which are endogenous ligands for opioid receptors. These receptors are G-protein coupled receptors (GPCRs) involved in pain modulation. Introducing a D-amino acid can create potent and stable agonists or antagonists for these receptors.

The binding of an opioid agonist (e.g., an enkephalin analog synthesized using **Z-D-Tyr(Bzl)-OH**) to its receptor (e.g., the  $\mu$ -opioid receptor) initiates a signaling cascade that leads to an analgesic effect.



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Opioid Receptor (GPCR) Signaling Pathway.

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## References

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